molecular formula C8H13F3N2O4 B2474600 4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid CAS No. 2044713-27-9

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid

Cat. No.: B2474600
CAS No.: 2044713-27-9
M. Wt: 258.197
InChI Key: SADJVVLOAJSZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid: is a chemical compound with the molecular formula C8H13F3N2O4 and a molecular weight of 258.19 g/mol . This compound is a salt formed by the combination of 4-amino-2-ethyl-1,2-oxazinan-3-one and trifluoroacetic acid . It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethyl-1,2-oxazinan-3-one typically involves the reaction of ethylamine with a suitable precursor under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethyl-1,2-oxazinan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxides, reduced amines, and substituted derivatives of 4-amino-2-ethyl-1,2-oxazinan-3-one .

Scientific Research Applications

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-2-ethyl-1,2-oxazinan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

  • 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride
  • 4-Amino-2-ethyl-1,2-oxazinan-3-one hydrochloride

Comparison: Compared to similar compounds, 4-amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid exhibits unique properties due to the presence of the trifluoroacetic acid moiety. This enhances its stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

4-amino-2-ethyloxazinan-3-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.C2HF3O2/c1-2-8-6(9)5(7)3-4-10-8;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADJVVLOAJSZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CCO1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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